molecular formula C9H14N2 B149172 2,5-Diethyl-3-methylpyrazine CAS No. 32736-91-7

2,5-Diethyl-3-methylpyrazine

货号 B149172
CAS 编号: 32736-91-7
分子量: 150.22 g/mol
InChI 键: RJIREWQSLPRZFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,5-Diethyl-3-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that can be modified to produce various functional materials. Although the specific compound 2,5-Diethyl-3-methylpyrazine is not directly discussed in the provided papers, the related compounds and their properties can give insights into its characteristics. For instance, the synthesis of related pyrazine derivatives often involves oxidative coupling reactions and can result in compounds with strong intramolecular charge-transfer chromophoric systems, as seen in the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes .

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex and is often achieved through reactions involving multiple steps. For example, the synthesis of 2,5-diamino-3,6-dicyanopyrazine involves an oxidative coupling reaction of a precursor compound . Similarly, the synthesis of fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazine derivatives is achieved by reacting these derivatives with arylaldehydes . These methods suggest that the synthesis of 2,5-Diethyl-3-methylpyrazine would likely involve multi-step reactions, possibly starting from a methylpyrazine derivative and introducing ethyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their properties and potential applications. For instance, the crystal and molecular structure of 2,5-Distyrylpyrazine shows that the molecule is not planar and that the pyrazine ring forms a dihedral angle with the benzene ring . This non-planarity can affect the stacking and interaction of molecules in the solid state, which is important for understanding the properties of 2,5-Diethyl-3-methylpyrazine.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, which can significantly alter their properties. For example, alkylation and acylation of amino groups in pyrazine derivatives can cause shifts in the maximum absorption wavelength (λmax) and change the fluorescence color . These reactions can be used to fine-tune the optical properties of the compounds for specific applications, such as in the development of fluorescent dyes or non-linear optical materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The presence of substituents can lead to strong intramolecular charge-transfer, resulting in significant fluorescent properties . The solvatochromism observed in some styryl dyes derived from pyrazine indicates that the solvent polarity can affect the optical properties of these compounds . Additionally, the formation of specific crystal lattices, such as the Kagome lattice observed in 5-methylpyrazine-2,3-dicarboxylic acid, can be indicative of the solid-state behavior of these compounds .

科学研究应用

  • Green Synthesis from Biomass-Derived Compounds : A study by Song et al. (2017) demonstrated an efficient and green method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone. This process offers an environmentally friendly approach to producing pyrazine compounds (Song et al., 2017).

  • Synthesis for Stable Isotope Dilution Assays : Fang and Cadwallader (2013) described the synthesis of stable deuterium-labeled alkylpyrazines for use in accurate quantitation of aroma components in food matrices. This research highlights the role of pyrazines in food flavor analysis (Fang & Cadwallader, 2013).

  • Pharmaceutical Intermediates : Bai Jin-quan (2013) reviewed the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate. This work provides insight into various methods, including chemical and microbial synthesis, highlighting the pharmaceutical applications of pyrazine derivatives (Bai Jin-quan, 2013).

  • Analysis in Food and Beverage Industry : Studies by Hashim and Chaveron (1994, 1995) investigated the formation of methylpyrazines in cocoa beans and coffee roasting. These studies underscore the importance of pyrazines in the flavor profile of commonly consumed products (Hashim & Chaveron, 1994), (Hashim & Chaveron, 1995).

  • Microbial Degradation and Environmental Applications : Research by Rappert et al. (2006) identified a bacterium capable of degrading 2,3-Diethyl-5-Methylpyrazine. This finding has implications for environmental remediation, especially in treating waste gases from food industries (Rappert et al., 2006).

  • Antibacterial Applications : Makhija (2009) synthesized 5-methylpyrazine-2-carbohydrazide derivatives and evaluated their antibacterial activity. This study opens pathways for the use of pyrazine derivatives in combating bacterial infections (Makhija, 2009).

  • Corrosion Inhibition : Obot and Gasem (2014) theoretically evaluated the corrosion inhibition performance of pyrazine derivatives, showing potential applications in materials science and engineering (Obot & Gasem, 2014).

安全和危害

The safety information for “2,5-Diethyl-3-methylpyrazine” includes pictograms GHS05 and GHS07, with the signal word "Danger" . Hazard statements include H227, H315, H318, and H335 .

未来方向

While specific future directions for “2,5-Diethyl-3-methylpyrazine” were not found in the search results, pyrazines are a class of compounds that occur almost ubiquitously in nature and are used as flavoring additives . Therefore, future research could potentially focus on further understanding their formation, degradation, and potential uses in various industries.

属性

IUPAC Name

2,5-diethyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIREWQSLPRZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C(=N1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186406
Record name 2,5-Diethyl-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a toasted hazelnut, meaty odour
Record name 2,5-Diethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 °C. @ 14.00 mm Hg
Record name 2,5-Diethyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,5-Diethyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,5-Diethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.944-0.954
Record name 2,5-Diethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,5-Diethyl-3-methylpyrazine

CAS RN

32736-91-7
Record name 2,5-Diethyl-3-methylpyrazine
Source CAS Common Chemistry
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Record name 2,5-Diethyl-3-methylpyrazine
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Record name 2,5-Diethyl-3-methylpyrazine
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Record name 2,5-diethyl-3-methylpyrazine
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Record name 2,5-DIETHYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N079TRL8P5
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Record name 2,5-Diethyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
JA Maga, CE Sizer - Fenaroli's handbook of flavor ingredients, 2019 - books.google.com
Desirable food flavor is one of the key factors governing food consumption. Since prehistoric times man has chosen and prepared foods in such a manner as to give pleasing flavor. …
Number of citations: 14 books.google.com
MY Low, JK Parker, DS Mottram - Journal of agricultural and food …, 2007 - ACS Publications
The use of glycine to limit acrylamide formation during the heating of a potato model system was also found to alter the relative proportions of alkylpyrazines. The addition of glycine …
Number of citations: 55 pubs.acs.org
JA Maga, CE Sizer, DV Myhre - Critical Reviews in Food Science & …, 1973 - Taylor & Francis
Because of their unique organoleptic properties, pyrazine compounds have recently been receiving increased attention in food related areas. Numerous compounds have been …
Number of citations: 407 www.tandfonline.com
MY Low, G Koutsidis, JK Parker… - Journal of agricultural …, 2006 - ACS Publications
Acrylamide levels in cooked/processed food can be reduced by treatment with citric acid or glycine. In a potato model system cooked at 180 C for 10−60 min, these treatments affected …
Number of citations: 143 pubs.acs.org
A Mattia, AG Renwick, G Sipes - food additives and contaminants, 2002 - apps.who.int
The Committee evaluated a group of 41 flavouring agents consisting of pyrazine and pyrazine derivatives (see Table 1). The evaluations were conducted according to the Procedure for …
Number of citations: 4 apps.who.int
HEV IZZO, CHIT HO - Journal of food science, 1992 - Wiley Online Library
The effect of ammonia was studied by extruding mixtures of autolyzed yeast extract, glucose, and ammonium bicarbonate. The resulting extrudates were compared for degree of roast …
Number of citations: 57 ift.onlinelibrary.wiley.com
FP Spada, DP Balagiannis, E Purgatto, SM do Alencar… - Food Chemistry, 2021 - Elsevier
The seeds of the jackfruit (Artocarpus heterophyllus Lam.) are an abundant waste-stream in Brazil and a potential source of chocolate aroma. The aim of the study was to characterise …
Number of citations: 10 www.sciencedirect.com
J Kunert-Kirchhoff, W Baltes - Zeitschrift für Lebensmittel-Untersuchung …, 1990 - Springer
During decomposition of Furaneol with phenylalanine in an autoclave, besides a relatively high number of alkylpyrazines, two alkyldihydrofuropyrazines were identified. One of them …
Number of citations: 0 idp.springer.com
MA Gianturco, P Friedel, V Krampl… - Journal of Agricultural …, 1971 - ACS Publications
In previous publications we have described the isolation of an aroma complex from roasted coffee and have re-ported the identification of many of its constituents (Bondarovich et al., …
Number of citations: 3 pubs.acs.org
DA Withycombe, RC Lindsay… - Journal of Agricultural …, 1978 - ACS Publications
The isolation and identification of flavor compounds characteristic of the popular gourmet item, Wild Rice, have heretofore been unreported. Wild rice volatiles were isolated using …
Number of citations: 43 pubs.acs.org

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